3-Chloro-1,1-difluoropropan-2-one
Description
Significance of Halogenated Ketones in Synthetic Chemistry
Halogenated ketones, particularly α-haloketones, are highly valued building blocks in organic synthesis due to their enhanced reactivity. nih.govmdpi.com The presence of a halogen atom adjacent to a carbonyl group creates two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.comresearchgate.net This dual reactivity allows for a wide range of chemical transformations.
The electron-withdrawing nature of the carbonyl group increases the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. nih.gov This inherent reactivity makes α-haloketones potent alkylating agents. wikipedia.org They are instrumental in the synthesis of a diverse array of complex molecules, including numerous heterocyclic compounds such as thiazoles and pyrroles. mdpi.comresearchgate.netwikipedia.org Furthermore, their utility extends to their role as key intermediates in the production of various pharmaceutical compounds. mdpi.comresearchgate.netnih.gov The Favorskii rearrangement, a notable reaction of α-haloketones, demonstrates their capacity for skeletal reorganization to form carboxylic acid derivatives. nih.gov
Unique Electronic and Steric Influences of the 3-Chloro-1,1-difluoropropan-2-one Motif
The molecular structure of this compound is characterized by a unique combination of halogen atoms that impart distinct electronic and steric properties. The presence of two fluorine atoms on the C1 carbon and a chlorine atom on the C3 carbon, flanking a central ketone group, creates a molecule with significant electrophilic character.
Sterically, the difluoromethyl group and the chloromethyl group create a defined three-dimensional space around the carbonyl center, which can influence the approach of nucleophiles and the stereochemical outcome of reactions.
Historical Development and Key Milestones in the Study of this compound
The study of halogenated organic compounds has a rich history, with the systematic investigation of organofluorine chemistry beginning even before the isolation of elemental fluorine in 1886 by Henri Moissan. nih.gov The development of methods for introducing fluorine into organic molecules, such as the Balz-Schiemann reaction and halogen exchange (halex) reactions, paved the way for the synthesis of a wide array of fluorinated compounds. nih.gov
While a specific, detailed history for this compound is not extensively documented in readily available literature, its development is intrinsically linked to the broader progress in the synthesis of fluorinated and chlorinated ketones. The synthesis of fluorinated ketones was a subject of research as early as the mid-20th century. acs.org A significant milestone in the study of a closely related compound, 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one, was its microbial reduction to obtain enantiomerically pure alcohols, highlighting the potential of these ketones as substrates in biocatalysis for creating chiral building blocks. rsc.org This research demonstrates the utility of such substituted propanones in asymmetric synthesis.
Current Research Landscape and Future Trajectories for this compound Studies
The current research involving halogenated ketones continues to be a vibrant area of synthetic chemistry. cas.cn There is a significant focus on developing greener and more efficient synthetic protocols. mdpi.comwikipedia.org The unique properties of poly- and per-fluoroalkyl substances (PFAS), a class to which this compound belongs, make them subjects of intense study due to their widespread applications and environmental presence. nih.govnih.gov
Future research trajectories for this compound and related compounds are likely to focus on several key areas:
Novel Synthetic Applications: Exploring its use as a precursor for new, complex fluorinated molecules and heterocyclic systems. The development of efficient methods for creating C-F bonds remains a crucial goal in organofluorine chemistry. cas.cn
Asymmetric Synthesis: Further investigation into enantioselective transformations, similar to the microbial reduction of related ketones, to produce chiral synthons for the pharmaceutical and agrochemical industries. rsc.org
Materials Science: The incorporation of fluorinated fragments can significantly alter the properties of materials. Research may explore the use of this compound in the synthesis of specialized polymers or other advanced materials. Polyvinylidene fluoride (B91410) (PVDF), for example, is a highly non-reactive fluoropolymer with numerous industrial applications. wikipedia.org
The continued study of this compound holds promise for uncovering new reactions and applications, driven by the unique interplay of its halogen substituents.
Data Tables
Table 1: Properties of Selected Halogenated Propanes and Propanols
This table provides a comparative overview of the physical and chemical properties of compounds structurally related to the subject of this article.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3-Chloro-1,1-difluoropropane | 83124-57-6 | C3H5ClF2 | 114.52 | Not available |
| 1,3-Dichloro-2-propanol | 96-23-1 | C3H6Cl2O | 128.99 | 174.3 |
| 3-Chloro-1,2-propanediol | 96-24-2 | C3H7ClO2 | 110.54 | 213 |
| 1,3-Difluoro-2-propanol | 453-13-4 | C3H6F2O | 96.08 | Not available |
| 3-Chloro-1-propanol | 627-30-5 | C3H7ClO | 94.54 | 160-164 |
Data sourced from PubChem and other chemical databases. nih.govnih.govwho.intnih.govsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,1-difluoropropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2O/c4-1-2(7)3(5)6/h3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBBGZSQSZUWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Transformations Involving 3 Chloro 1,1 Difluoropropan 2 One
Reactivity of the Ketone Carbonyl Group
The carbonyl group in 3-Chloro-1,1-difluoropropan-2-one is highly electrophilic, a characteristic enhanced by the electron-withdrawing effects of the adjacent α-halogens. This heightened electrophilicity makes the carbonyl carbon a prime target for nucleophilic attack.
Nucleophilic addition is a fundamental reaction class for ketones. For this compound, the presence of α,α-difluoro substituents significantly influences the stability of the tetrahedral intermediate formed upon addition.
The addition of alcohols to ketones yields hemiketals. In the case of this compound, the strong electron-withdrawing nature of the α-chloro and α-fluoro substituents increases the electrophilicity of the carbonyl carbon, favoring the formation of stable hydrates and hemiketals. thieme-connect.de This increased stability is attributed to the purported mimicry of tetrahedral transition states involved in enzymatic processes. thieme-connect.de
Primary and secondary amines react with aldehydes and ketones to form imines and enamines, respectively. pressbooks.publibretexts.org The reaction with primary amines to form imines is a reversible, acid-catalyzed process that involves the formation of a carbinolamine intermediate, followed by dehydration. libretexts.orglibretexts.org The pH for these reactions is crucial and is typically controlled within a range of 4 to 5 to ensure the amine is sufficiently nucleophilic while also facilitating the protonation of the hydroxyl group in the carbinolamine to act as a good leaving group (water). pressbooks.pub Secondary amines react to form enamines, where a double bond is formed adjacent to the nitrogen atom. libretexts.org While specific studies on the reaction of this compound with simple amines are not extensively documented, the general principles of imine and enamine formation are expected to apply.
Table 1: General Nucleophilic Addition Reactions with Alcohols and Amines
| Nucleophile | Product Type | General Conditions |
| Alcohol (R-OH) | Hemiketal | Acid or base catalysis |
| Primary Amine (R-NH₂) | Imine | Acid catalysis (pH 4-5) |
| Secondary Amine (R₂NH) | Enamine | Acid catalysis, water removal |
The reduction of the ketone carbonyl in this compound to a secondary alcohol, 1-chloro-1,1-difluoropropan-2-ol, can be achieved using various reducing agents. While specific examples with common hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are not prevalent in the literature for this specific ketone, microbial reductions of structurally similar compounds have been reported.
For instance, 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one has been reduced to its corresponding (R) and (S) enantiomers of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-ol with high enantioselectivity using microorganisms. rsc.org The resulting enantiomerically pure R-alcohol was then utilized in a subsequent two-step synthesis to form 3,3-difluoro-4-methyl-2-[(p-tolylsulphonyl)methyl]tetrahydrofurans. rsc.org This demonstrates that the alcohol product from the reduction of such α-chloro-α,α-difluoro ketones is a valuable intermediate for further synthetic transformations.
The presence of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) allows this compound to form an enol or an enolate under appropriate conditions. The acidity of this α-proton is significantly increased by the adjacent electron-withdrawing carbonyl group.
The formation of an enolate anion through deprotonation of the α-carbon creates a potent nucleophile. acs.org This enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. Enolates can react with electrophiles at either the carbon or the oxygen atom, although C-alkylation is more common. thieme-connect.de For unsymmetrical ketones, the regioselectivity of enolate formation can often be controlled by the reaction conditions (kinetic vs. thermodynamic control). libretexts.org
Aldol (B89426) reactions are a cornerstone of carbon-carbon bond formation, involving the nucleophilic addition of an enolate to a carbonyl compound. pressbooks.pubyoutube.com The enolate of this compound could theoretically act as the nucleophilic partner in an aldol reaction.
While direct aldol condensations with this compound are not well-documented, related transformations highlight the feasibility of using difluoroenolates in aldol-type reactions. For example, difluoroenolates generated through a decarboxylative process from α,α-difluoro-β-keto esters or salts readily react with aldehydes to furnish α,α-difluoro-β-hydroxy ketones in good yields. nih.govnih.gov This suggests that the enolate derived from this compound would be a viable nucleophile for additions to aldehydes or other ketones.
The general mechanism for a base-catalyzed aldol reaction involves:
Formation of the enolate by deprotonation of the α-carbon.
Nucleophilic attack of the enolate on the carbonyl carbon of another molecule.
Protonation of the resulting alkoxide to give the β-hydroxy ketone (the aldol addition product).
Subsequent heating can lead to dehydration to form an α,β-unsaturated ketone (the aldol condensation product). pressbooks.pub
The enolate of this compound can be alkylated at the α-position through an SN2 reaction with an alkyl halide. libretexts.orglibretexts.org This reaction forms a new carbon-carbon bond, replacing the α-hydrogen with an alkyl group. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, preventing side reactions. libretexts.orgyoutube.com The choice of alkyl halide is typically limited to primary or methyl halides to avoid competing elimination reactions. libretexts.org
Acylation of the enolate would involve its reaction with an acylating agent, such as an acid chloride or anhydride (B1165640), to introduce an acyl group at the α-position, leading to a β-dicarbonyl compound. While specific examples for the direct acylation of the enolate of this compound are scarce, related chemistry provides insight. For instance, α-halo-α,α-difluoromethyl ketones have been synthesized through the halogenation of α,α-difluoroenolates generated by the release of trifluoroacetate (B77799) from highly fluorinated gem-diols. nih.gov This demonstrates a versatile method for functionalizing the α-position of such fluorinated ketones.
Table 2: Potential Enolate Reactions of this compound
| Reaction Type | Electrophile | Product Type | Key Reagents/Conditions |
| Aldol Addition | Aldehyde/Ketone | β-Hydroxy Ketone | Base (e.g., NaOH, LDA) |
| Alkylation | Alkyl Halide (R-X) | α-Alkylated Ketone | Strong Base (e.g., LDA), Alkyl Halide |
| Acylation | Acyl Halide (RCOCl) | β-Dicarbonyl | Strong Base (e.g., LDA), Acyl Halide |
Enolization and Enolate Chemistry of this compound
Reactivity Pertaining to the Halogen Substituents
The presence of a chlorine atom on a methylene (B1212753) group adjacent to a carbonyl and a gem-difluoro group imparts distinct reactivity to this compound. The primary modes of reaction involving the halogen atoms are nucleophilic substitution at the chlorinated carbon and, to a lesser extent, elimination reactions.
Nucleophilic Substitution at the C3 Chloro-Methylene Position
The chlorine atom at the C3 position is susceptible to displacement by a variety of nucleophiles. This reactivity is a consequence of the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of a substitution reaction.
The two fluorine atoms at the C1 position exert a significant influence on the reactivity at the C3 position. Fluorine is the most electronegative element, and its presence results in a strong inductive electron-withdrawing effect. This effect is transmitted through the carbon skeleton, further polarizing the C-Cl bond at the C3 position and making the carbon atom more electrophilic. Consequently, the C3 position in this compound is expected to be more reactive towards nucleophiles compared to its non-fluorinated analog, 1-chloropropan-2-one. The gem-difluoro group enhances the electrophilicity of the chloro-methylene carbon, facilitating its attack by nucleophiles.
The enhanced reactivity at the C3 position allows for the synthesis of a variety of derivatives functionalized with sulfur, nitrogen, and oxygen heteroatoms. These reactions typically proceed via a standard SN2 mechanism, where the nucleophile attacks the C3 carbon, and the chloride ion acts as the leaving group.
Sulfur Derivatives: The reaction of this compound with sulfur nucleophiles, such as thiols or thiophenols, in the presence of a base, leads to the formation of thioethers. For instance, reaction with a substituted thiol (R-SH) would yield a 3-(alkylthio)-1,1-difluoropropan-2-one or 3-(arylthio)-1,1-difluoropropan-2-one.
Nitrogen Derivatives: Nitrogen nucleophiles, including primary and secondary amines, readily displace the chloride to form the corresponding amino ketones. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated. The resulting aminoketones are valuable intermediates in the synthesis of more complex nitrogen-containing heterocyclic compounds.
Oxygen Derivatives: While reactions with alcohols to form ethers are possible, they are generally less common than reactions with sulfur and nitrogen nucleophiles due to the comparatively weaker nucleophilicity of neutral alcohols. However, using alkoxides (RO⁻) as nucleophiles would readily lead to the formation of the corresponding ether derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Sulfur | Sodium thiophenoxide | 1,1-Difluoro-3-(phenylthio)propan-2-one |
| Nitrogen | Diethylamine | 3-(Diethylamino)-1,1-difluoropropan-2-one |
| Oxygen | Sodium methoxide | 1,1-Difluoro-3-methoxypropan-2-one |
Elimination Reactions (Dehydrochlorination)
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction. This process, known as dehydrochlorination, involves the removal of a proton from the carbon adjacent to the carbonyl group (C3) and the chloride ion, leading to the formation of a carbon-carbon double bond. This would result in the formation of 1,1-difluoroprop-1-en-2-one. The strong electron-withdrawing effect of the gem-difluoro and carbonyl groups increases the acidity of the proton at the C3 position, facilitating its abstraction by a base.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
